N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 3-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent enhances metabolic stability and lipophilicity, while the dihydrodioxin ring may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)9-3-1-2-8(6-9)11(21)18-13-20-19-12(24-13)10-7-22-4-5-23-10/h1-3,6-7H,4-5H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZHLLCUECGLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of structural motifs including a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 321.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant anticancer properties by targeting specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Induction of Apoptosis : It can trigger apoptotic pathways in malignant cells by modulating signaling cascades that lead to cell death .
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 12.5 | HDAC Inhibition |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 8.0 | Telomerase Inhibition |
| This compound | A549 (Lung Cancer) | 10.0 | Apoptosis Induction |
These results highlight the compound's ability to selectively target cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have shown promising antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
- Study on Anticancer Properties : A recent study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer efficacy. The findings suggested that modifications at specific positions on the oxadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For example, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell growth through various mechanisms:
- Telomerase Inhibition : Some derivatives have demonstrated the ability to inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell immortality. A study reported that specific oxadiazole derivatives exhibited IC50 values comparable to established anticancer agents .
- Cyclic AMP Modulation : Other research has highlighted the role of oxadiazoles in inhibiting Ca²⁺/calmodulin-stimulated cyclic adenosine monophosphate (cAMP) production. This inhibition can lead to reduced proliferation of cancer cells .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of oxadiazole derivatives have revealed how modifications can enhance anticancer efficacy. For instance, electron-donating groups on specific positions of the benzene ring have been correlated with increased inhibitory activity against certain cancer cell lines .
Antimicrobial Properties
In addition to anticancer applications, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has shown promise as an antimicrobial agent. The unique structure allows for interactions with microbial targets, potentially disrupting their function:
- Broad-Spectrum Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.
- Mechanisms of Action : The exact mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve interference with essential microbial enzymes or pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties against multiple cell lines. Among these derivatives, one compound exhibited an IC50 value of 1.18 µM against HEPG2 liver cancer cells, significantly lower than the control drug staurosporine (4.18 µM) . This highlights the potential of oxadiazole-containing compounds in developing effective cancer therapies.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a derivative of the oxadiazole class was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics. This positions such compounds as viable candidates for further development in antimicrobial therapy.
Comparison with Similar Compounds
Oxadiazole-Linked Substituents
The target compound’s 5,6-dihydro-1,4-dioxin-2-yl group distinguishes it from analogs with bulkier or fused aromatic systems:
- Compound 6 : Features a 5,6,7,8-tetrahydronaphthalen-2-yl group, a bicyclic system with increased hydrophobicity .
- Compound 19: Contains a benzo-fused 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, enhancing aromaticity compared to the target’s non-fused dihydrodioxin .
- Compound 9-13 : Share the tetrahydronaphthalenyl group but vary in benzamide substituents (e.g., thiomethoxy, methoxy) .
Benzamide Substituents
The 3-(trifluoromethyl) group in the target compound contrasts with electron-donating or halogenated substituents in analogs:
- Compound 8 : 4-Isopropoxybenzamide provides steric hindrance and electron-donating effects .
- Compound 19 : Shares the 3-(trifluoromethyl)benzamide group but differs in the oxadiazole-linked substituent .
The -CF₃ group’s strong electron-withdrawing nature may enhance electrophilicity and metabolic stability compared to bromo or alkoxy groups.
Table 1: Comparative Data for Target Compound and Analogs
†N/R: Not reported in the evidence.
Key Observations:
- Yield Variability : Electron-withdrawing groups (e.g., -CF₃ in Compound 6) correlate with lower yields (15%) compared to electron-neutral (e.g., 4-bromo in Compound 7, 50%) or donating groups (e.g., 4-methoxy in Compound 12, 58%) . This suggests steric or electronic factors influence reaction efficiency.
- Purity : All analogs exhibit >95% HPLC purity, indicating robust synthetic protocols regardless of substituents .
Implications of Structural Differences
- Bioactivity Potential: The target compound’s dihydrodioxin and -CF₃ groups may optimize interactions with hydrophobic enzyme pockets or electron-deficient biological targets, contrasting with halogenated (Compound 7) or alkoxy (Compound 8) analogs .
- Solubility: The non-fused dihydrodioxin in the target compound may improve aqueous solubility compared to benzo-fused (Compound 19) or tetrahydronaphthalenyl (Compound 6) systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step process. First, the 1,3,4-oxadiazole core is prepared by cyclizing 3-(trifluoromethyl)benzamide derivatives with hydrazine. Second, the dihydrodioxin moiety is introduced via nucleophilic substitution or coupling reactions. For example, in , compound 19 was synthesized using Method B: reacting 3-(trifluoromethyl)benzoyl chloride with 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole-2-amine in pyridine under reflux. Optimization involves adjusting stoichiometry (e.g., 1.1–1.2 equivalents of coupling agents) and reaction time (typically 12–24 hours) to maximize yield (reported purity: 95–100%) .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry. specifies that NMR (400 MHz, DMSO-) shows characteristic peaks: δ 8.30–8.50 (aromatic protons from benzamide), δ 4.30–4.50 (dihydrodioxin methylene protons), and δ 7.50–7.70 (trifluoromethyl-substituted aromatic protons). NMR confirms the oxadiazole carbonyl (δ 165–170 ppm) and trifluoromethyl (δ 125–130 ppm, ≈ 270 Hz). Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion peaks matching the calculated molecular weight (e.g., [M+H] at m/z 422.3) .
Q. What quality control measures ensure high purity of the synthesized compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. reports retention times (e.g., 8.2–9.5 minutes) under reverse-phase conditions (C18 column, acetonitrile/water gradient). Purity ≥95% is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Residual solvents are quantified using gas chromatography (GC) .
Advanced Research Questions
Q. What computational methods can predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets like adenylyl cyclases, as described in for related oxadiazole inhibitors .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity in enzyme inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing trifluoromethyl with thiomethoxy or bromo groups). shows that the trifluoromethyl group in compound 19 enhances inhibitory potency against adenylyl cyclase 1 (IC = 0.8 µM) compared to thiomethoxy (compound 18, IC = 2.3 µM). Bioassays use recombinant enzymes and fluorescence-based detection of cAMP production. Statistical analysis (ANOVA) identifies significant differences (p < 0.05) between analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, buffer pH) or compound purity. To address this:
- Validate purity via orthogonal methods (HPLC, NMR).
- Replicate assays under standardized conditions (e.g., 37°C, 1 mM ATP).
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. emphasizes using internal controls (e.g., forskolin for adenylyl cyclase activation) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
